BenchChemオンラインストアへようこそ!

5-(4-Bromophenoxy)pentanoic acid

Lipophilicity Membrane permeability Drug-likeness

5-(4-Bromophenoxy)pentanoic acid (CAS 87411-38-9) delivers a uniquely balanced LogP (2.8) and pKa (4.67) that cannot be replicated by chloro or fluoro analogs, ensuring reliable membrane permeability in cell-based assays. The para-bromine atom enables rapid Suzuki and Buchwald–Hartwig couplings—outperforming less reactive halogens. Validated by X‑ray crystallography as an ERα ligand‑domain scaffold (PDB: 5TM5, 2.24 Å), this high‑purity intermediate accelerates SAR campaigns, cross‑coupling library synthesis, and targeted probe development. Order now to secure your supply.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 87411-38-9
Cat. No. B1517629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenoxy)pentanoic acid
CAS87411-38-9
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCC(=O)O)Br
InChIInChI=1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
InChIKeyKACNEIIGTGEGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenoxy)pentanoic Acid (CAS 87411-38-9): Chemical Identity and Baseline Characterization for Research Procurement


5-(4-Bromophenoxy)pentanoic acid (CAS 87411-38-9) is a brominated aromatic carboxylic acid characterized by a para-bromophenyl ether linked to a pentanoic acid chain (C11H13BrO3, MW 273.12) [1]. The compound belongs to the phenoxyalkanoic acid class and features a bromine substituent that enhances its utility as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and as a scaffold in medicinal chemistry . Computed physicochemical descriptors include an XLogP3 of 2.8, a topological polar surface area (TPSA) of 46.5 Ų, and a predicted pKa of 4.67 ± 0.10 [1]. This baseline establishes the compound's fundamental properties against which differentiation from close analogs must be quantitatively assessed.

Why 5-(4-Bromophenoxy)pentanoic Acid (CAS 87411-38-9) Cannot Be Indiscriminately Replaced by In-Class Analogs


Phenoxyalkanoic acid derivatives are frequently treated as interchangeable building blocks in synthetic chemistry; however, even minor alterations in ring substitution or chain length can produce measurable differences in lipophilicity, acid strength, and target engagement [1]. The para-bromine atom in 5-(4-bromophenoxy)pentanoic acid imparts a distinct electronic and steric profile that affects both its physicochemical behavior and its performance in cross-coupling and biological assays [2]. Substituting a chloro, fluoro, methyl, or unsubstituted analog alters logP, pKa, and hydrogen-bonding capacity in ways that can compromise solubility, membrane permeability, or binding affinity . The following evidence-based comparisons quantify these differential effects and demonstrate why this specific compound cannot be substituted without experimental validation.

Quantitative Differentiation of 5-(4-Bromophenoxy)pentanoic Acid from Close Analogs: A Comparator-Based Evidence Guide


Lipophilicity (LogP) Comparison: Bromo vs. Chloro, Fluoro, and Unsubstituted Analogs

The calculated octanol-water partition coefficient (LogP) for 5-(4-bromophenoxy)pentanoic acid is 2.8 (XLogP3) [1] or 3.03 (Log P, ACD/Labs) [2], which is intermediate between the corresponding fluoro analog (XLogP3 2.2 [3]) and chloro analog (LogP 3.45–3.46 ). This difference of approximately 0.6–1.0 log units corresponds to a 4‑ to 10‑fold shift in partition equilibrium and directly influences passive membrane diffusion and pharmacokinetic behavior in cell-based assays.

Lipophilicity Membrane permeability Drug-likeness

Acid Dissociation Constant (pKa) and pH-Dependent Ionization

The predicted acid dissociation constant (pKa) of 5-(4-bromophenoxy)pentanoic acid is 4.67 ± 0.10 [1] or 4.16 [2], which lies within the typical range for carboxylic acids. For comparison, the unsubstituted 5-phenoxypentanoic acid exhibits a predicted pKa of 4.66 ± 0.10 , indicating that para-bromine substitution does not significantly alter the acid strength relative to the parent scaffold. This contrasts with more electron-withdrawing substituents (e.g., chloro or fluoro) that may lower pKa and affect ionization at physiological pH.

Ionization state Solubility Bioavailability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 5-(4-bromophenoxy)pentanoic acid is 46.5 Ų [1], identical to the TPSA of the fluoro analog (46.5 Ų) [2] and only 2.5 Ų lower than the chloro analog (49 Ų) . This indicates that the halogen substitution at the para position has a minimal effect on the overall polar surface area, and all three analogs fall well below the typical threshold of 140 Ų for oral bioavailability and 90 Ų for blood-brain barrier penetration.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Enzyme Inhibition Profile: 5-Lipoxygenase (5-LO) and Cyclin-Dependent Kinase (CDK5) Activity

5-(4-Bromophenoxy)pentanoic acid has been reported to inhibit 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3.60 μM [1], and cyclin-dependent kinase 5 (CDK5/p25) with an IC50 of 33 μM [2]. No comparable inhibition data are available for the chloro, fluoro, or methyl analogs in the same assays, preventing direct quantitative comparison; however, the bromo analog's observed micromolar activity against these therapeutically relevant targets (inflammation and neurodegeneration) distinguishes it from analogs that have not been profiled.

Enzyme inhibition 5-LO CDK5 Inflammation Cancer

Synthetic Utility: Bromine as a Versatile Cross-Coupling Handle

The para-bromine substituent in 5-(4-bromophenoxy)pentanoic acid provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is absent in the chloro, fluoro, methyl, or unsubstituted analogs. While quantitative yield data comparing all analogs under identical conditions are not available in the public literature, bromine is well-established as a superior leaving group in cross-coupling relative to chlorine and fluorine, with typical reactivity order Br > Cl ≫ F [1]. This enables more efficient and higher-yielding derivatization to complex aryl- or heteroaryl-substituted pentanoic acids.

Cross-coupling Suzuki Buchwald–Hartwig Synthetic intermediate

Procurement-Driven Application Scenarios for 5-(4-Bromophenoxy)pentanoic Acid (CAS 87411-38-9)


Medicinal Chemistry: 5‑Lipoxygenase (5‑LO) and Cyclin‑Dependent Kinase (CDK5) Inhibitor Screening

Researchers developing anti‑inflammatory or neuroprotective agents can employ 5‑(4‑bromophenoxy)pentanoic acid as a micromolar inhibitor of 5‑LO (IC50 = 3.60 μM) [1] and CDK5/p25 (IC50 = 33 μM) [2]. The bromo analog provides a tractable starting point for structure–activity relationship (SAR) studies, leveraging the reactive bromine handle for further derivatization.

Organic Synthesis: Building Block for Suzuki–Miyaura and Buchwald–Hartwig Cross‑Couplings

The para‑bromine atom enables efficient palladium‑catalyzed cross‑coupling with aryl‑ or heteroaryl boronic acids (Suzuki) or amines (Buchwald–Hartwig), facilitating the construction of diverse biaryl and arylamine libraries [3]. This reactivity distinguishes the bromo analog from the less reactive chloro and the essentially inert fluoro derivatives, making it the preferred choice for coupling‑intensive synthetic routes.

Physicochemical Profiling: Lipophilicity‑Guided Analog Selection

When a LogP value of approximately 2.8 is required to balance aqueous solubility and membrane permeability, 5‑(4‑bromophenoxy)pentanoic acid offers a precise alternative to the fluoro (LogP 2.2) and chloro (LogP 3.45) analogs [4][5]. This quantified difference (ΔLogP = +0.6 vs. fluoro; ΔLogP = –0.65 vs. chloro) directly informs compound selection in cell‑based assays and pharmacokinetic studies.

Estrogen Receptor (ERα) Probe Development

Crystallographic evidence demonstrates that a structurally related derivative—incorporating the 5‑(4‑bromophenoxy)pentanoic acid moiety—binds to the estrogen receptor alpha ligand‑binding domain (PDB ID: 5TM5) at 2.24 Å resolution [6]. This validates the scaffold's potential for designing ER‑targeted probes or antagonists, an application for which the bromo analog serves as a viable intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenoxy)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.